REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[I:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([C:16]#N)[CH2:15][CH2:14]2)=[CH:9][CH:8]=1.[OH2:18]>>[I:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([C:16]([OH:2])=[O:18])[CH2:15][CH2:14]2)=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 15 hrs under nitrogen atmosphere
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether-chloroform mixture (4×100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |